
2-溴-1-(3,4-二氯苯基)乙酮
描述
2-Bromo-1-(3,4-dichlorophenyl)ethanone (2-BDE) is an organic compound that is widely used in organic synthesis. It is a versatile reagent that can be used in a variety of laboratory experiments, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. 2-BDE has been studied extensively for its ability to act as a catalyst in the synthesis of a variety of compounds, as well as its potential for use in biomedical applications.
科学研究应用
亲核取代反应:一项研究调查了咪唑与各种 2-溴-1-芳基乙酮(包括 2-溴-1-(2,4-二氯苯基)乙酮-1-酮)之间的反应。密度泛函理论 (DFT) 计算用于分析这些反应,提供对这些化合物的化学性质和潜在应用的见解 (Erdogan & Erdoğan, 2019)。
选择性 α-单溴化:对各种烷基芳基酮(包括 1-(2,4-二氯苯基)戊烷-1-酮)的选择性 α-单溴化的研究揭示了区域选择性亲电溴化的有效方法,可用于合成 α-溴-烷基芳基酮 (Ying, 2011)。
衍生物的合成:一项研究专注于合成 2-溴-1-(2,5-二甲氧基苯基)乙酮,并探索其作为化学保护基的潜力。该研究为有机合成中的进一步应用提供了基础 (Li Hong-xia, 2007)。
噻唑衍生物的杀真菌活性:噻唑衍生物由 2-溴-1-(3,4-二甲基苯基)乙酮合成,展示了在杀真菌活性中的潜在应用。这项研究突出了 2-溴-1-芳基乙酮在生产具有生物活性的化合物方面的多功能性 (Bashandy, Abdelall, & El-Morsy, 2008)。
对映选择性合成:从相关化合物对映选择性合成 1-(5-溴-2-氯苯基)-1-(4-乙氧基苯基)乙烷,展示了这些化合物在生产对映体纯物质中的潜力,这在药物合成中非常重要 (Zhang 等,2014)。
生物转化和手性中间体合成:研究证明了 2-氯-1-(2,4-二氯苯基)乙酮生物转化为手性中间体,突出了微生物生物催化在生产药物中间体中的潜力 (Miao, Liu, He, & Wang, 2019)。
查耳酮类似物的合成:一项研究说明了使用 α-溴代酮合成 α,β-不饱和酮作为查耳酮类似物,为查耳酮类化合物的合成新途径提供了见解 (Curti, Gellis, & Vanelle, 2007)。
抗菌和抗增殖化合物合成:合成新的喹诺酮和唑类类似物进行抗菌和抗增殖评价,证明了 2-溴-1-(4-氯苯基)乙酮和相关化合物在产生生物活性物质中的作用 (Ceylan 等,2021)。
安全和危害
作用机制
Target of Action
This compound is a derivative of acetophenone, and such compounds are often used as intermediates in organic synthesis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(3,4-dichlorophenyl)ethanone . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with targets.
属性
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKFHEFMTRCFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288450 | |
| Record name | 3,4-Dichlorophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2632-10-2 | |
| Record name | 2632-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


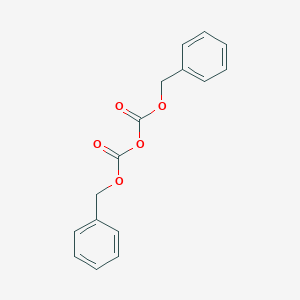
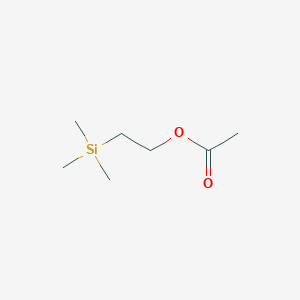

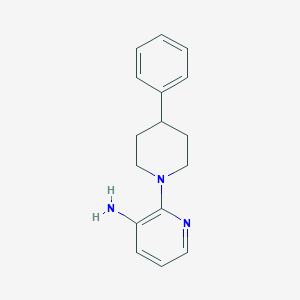
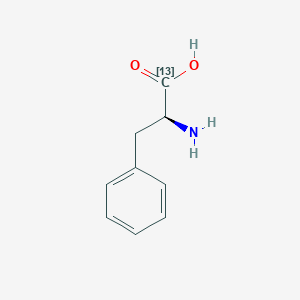
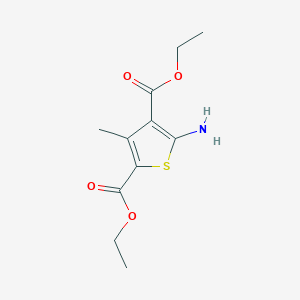

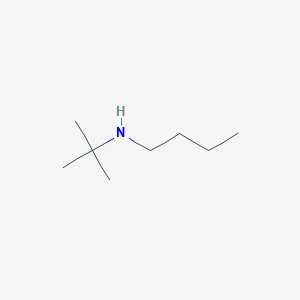

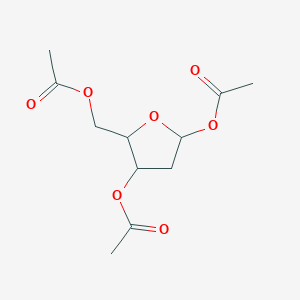

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
